Tert-butyl((2-hydroxy-3-[4-(propan-2-YL)phenoxy]propyl))amine
Description
Tert-butyl((2-hydroxy-3-[4-(propan-2-YL)phenoxy]propyl))amine is a β-amino alcohol derivative characterized by a central 2-hydroxypropyl backbone, a tert-butylamine group, and a 4-isopropylphenoxy substituent. This structure places it within a class of compounds widely studied for their biological activity, particularly in neurological and cardiovascular applications . The compound’s synthesis typically involves nucleophilic ring-opening of epoxides with tertiary amines, followed by purification via column chromatography . Its stereochemistry and hydrogen-bonding capabilities (due to the hydroxyl and amine groups) influence its solubility and receptor-binding properties .
Properties
Molecular Formula |
C16H27NO2 |
|---|---|
Molecular Weight |
265.39 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-(4-propan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C16H27NO2/c1-12(2)13-6-8-15(9-7-13)19-11-14(18)10-17-16(3,4)5/h6-9,12,14,17-18H,10-11H2,1-5H3 |
InChI Key |
KMBHNKCSFTXPOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CNC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl((2-hydroxy-3-[4-(propan-2-YL)phenoxy]propyl))amine can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with a suitable epoxide, such as 2-(4-(propan-2-yl)phenoxy)propan-1-ol, under basic conditions. The reaction typically requires a catalyst, such as potassium carbonate, and is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include steps for purification, such as distillation or recrystallization, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl((2-hydroxy-3-[4-(propan-2-YL)phenoxy]propyl))amine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Tert-butyl((2-hydroxy-3-[4-(propan-2-YL)phenoxy]propyl))amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl((2-hydroxy-3-[4-(propan-2-YL)phenoxy]propyl))amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several β-amino alcohols and phenoxypropylamine derivatives. Key analogues include:
| Compound Name | Structural Differences | Key Properties | Biological Relevance | References |
|---|---|---|---|---|
| Metoprolol | 4-(2-Methoxyethyl)phenoxy group instead of 4-isopropylphenoxy; isopropylamine substituent | LogP: 1.4; Water-soluble tartrate salt | β1-Adrenergic receptor antagonist (cardiovascular drug) | |
| 4-(3-(tert-Butylamino)-2-hydroxypropyl)-2-methoxyphenol (3a) | Additional methoxy group on the phenol ring | Oil-like consistency; insecticidal activity (LC50: 0.2 µg/mL against Spodoptera frugiperda) | Semi-synthetic insecticide candidate | |
| {2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine | Trifluoromethyl group on phenol; methylamine substituent | Increased lipophilicity (LogP: 2.8) | Predicted neuroactive ligand (unpublished) | |
| N,N-Bis2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propylamine (Metoprolol Impurity D) | Bis-substituted phenoxypropylamine | Diastereomers with distinct chromatographic retention times | Pharmacopeial impurity with regulatory limits |
Physicochemical Properties
- Solubility : The tert-butyl group enhances lipophilicity compared to methoxyethyl (metoprolol) or trifluoromethyl analogues, reducing aqueous solubility but improving membrane permeability .
Biological Activity
Tert-butyl((2-hydroxy-3-[4-(propan-2-YL)phenoxy]propyl))amine is a complex organic compound with significant potential in various biological applications. Its unique structure, which includes a tert-butyl group, hydroxyl group, and propylamine moiety, contributes to its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C16H27NO2
- Molecular Weight : 265.39 g/mol
- Structure : The compound features a tert-butyl group that provides steric hindrance, potentially influencing its interactions with biological targets.
Biological Activities
This compound exhibits several notable biological activities:
- Antioxidant Activity : The presence of the hydroxyl group may contribute to its antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory effects, suggesting that this compound may also modulate inflammatory responses in biological systems.
- Neuroprotective Properties : Preliminary studies indicate that this compound could possess neuroprotective effects, particularly in models of neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Propan-2-YL)phenol | Hydroxyl group, isopropyl substituent | Antioxidant, anti-inflammatory |
| N,N-Diethylaminoethanol | Amino group, hydroxyl group | Neuroprotective, anti-inflammatory |
| 3-(Aminopropoxy)-phenol | Amine and ether functionalities | Antimicrobial activity |
This compound stands out due to its specific combination of functional groups that may enhance its biological activity compared to similar compounds.
Case Studies and Research Findings
- Neuroprotective Studies : In vitro studies have demonstrated that compounds with similar structures can protect astrocytes against amyloid beta-induced toxicity. For instance, a related compound showed a significant increase in cell viability when co-treated with amyloid beta peptides, indicating potential neuroprotective mechanisms .
- Inflammatory Response Modulation : Research has indicated that compounds like this compound may inhibit pro-inflammatory cytokine production in astrocytes exposed to amyloid beta aggregates. This suggests a possible therapeutic application in conditions characterized by neuroinflammation .
- Pharmacokinetic Properties : Studies focusing on the pharmacokinetics of structurally related compounds highlight the importance of bioavailability and brain penetration for effective neuroprotection. The steric hindrance provided by the tert-butyl group may influence these properties favorably .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
